2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is a quinazolinone derivative characterized by a 6-chloro-substituted aromatic ring, a 4-phenyl group, and an acetamide side chain linked to a 4-methoxybenzyl moiety. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups in this molecule may modulate its physicochemical properties, such as solubility and binding affinity to biological targets. The 4-methoxybenzyl group in the acetamide side chain could enhance membrane permeability compared to purely hydrophobic substituents .
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-31-19-10-7-16(8-11-19)14-26-22(29)15-28-21-12-9-18(25)13-20(21)23(27-24(28)30)17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALAQZPDKUHBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Substitution with 4-Methoxybenzylamine: The final step involves the substitution of the acetamide group with 4-methoxybenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the methoxy group.
Reduction: Reduction reactions could target the quinazolinone core or the acetamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone core and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes involved in disease pathways.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Anti-Cancer: Investigation of its anti-cancer properties through in vitro and in vivo studies.
Anti-Inflammatory: Potential use as an anti-inflammatory agent in various disease models.
Industry
Agrochemicals: Possible application in the development of new agrochemicals with enhanced efficacy.
Polymers: Use in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs: (i) quinazolinone cores, (ii) acetamide linkages, or (iii) halogenated/aryl substituents.
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Influence: Quinazolinone-based compounds (e.g., Target Compound and Compound 1) are associated with CNS and anticonvulsant activities due to their ability to interact with neurotransmitter receptors or ion channels . Substitution at the quinazolinone C-4 position (phenyl in Target Compound vs. dichlorophenyl in Compound 1) affects lipophilicity and steric bulk, which may alter blood-brain barrier penetration .
Acetamide Side Chain Modifications: The 4-methoxybenzyl group in the Target Compound enhances solubility compared to the dichlorophenyl group in Compound 1 .
Halogenation Effects :
- Chlorine atoms (e.g., 6-Cl in Target Compound, 3,4-dichloro in Thiazole analog) increase electronegativity and metabolic stability but may reduce aqueous solubility .
- Methoxy groups (e.g., 4-methoxybenzyl in Target Compound) improve solubility and hydrogen-bonding capacity, favoring pharmacokinetic profiles .
Biological Activity Trends: Quinazolinones with acetamide side chains (Target Compound, Compound 1) show promise in CNS disorders, while triazole-benzothiazole hybrids are explored for kinase inhibition . Chloroacetamide herbicides (e.g., Metazachlor) highlight the importance of substituent positioning for non-pharmacological applications .
Research Findings and Data
Table 2: Physicochemical Properties
- logP : The Target Compound’s logP (3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Hydrogen Bonding : The acetamide group contributes to H-bond acceptor capacity, critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
